An In-depth Technical Guide to tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 370880-82-3)
An In-depth Technical Guide to tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 370880-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and a representative synthetic protocol. Furthermore, it explores the role of the parent 6-azaindole scaffold in drug discovery, with a particular focus on its application as a kinase inhibitor targeting the JAK-STAT signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics.
Chemical and Physical Properties
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a solid, organic compound. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core enhances its solubility in organic solvents and facilitates its use in various chemical transformations.
| Property | Value |
| CAS Number | 370880-82-3 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Boiling Point | 339.3±34.0 °C (Predicted)[1] |
| Density | 1.14±0.1 g/cm³ (Predicted)[1] |
| pKa | 6.20±0.30 (Predicted)[1] |
| Storage Temperature | 2-8°C[1] |
Spectroscopic Data
The structural identity of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Note: While a general reference to the availability of ¹H NMR spectra was found, specific peak assignments were not available in the search results. The expected spectrum would show signals for the aromatic protons of the pyrrolopyridine core and a characteristic singlet for the nine protons of the tert-butyl group.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| Data not explicitly found in search results |
Note: Specific IR absorption bands were not detailed in the search results. A typical IR spectrum would exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carbamate, and C-N stretching.
Mass Spectrometry (MS)
| m/z | Description |
| Data not explicitly found in search results |
Note: While the molecular weight is known, specific mass spectrometry fragmentation patterns were not available in the search results. The molecular ion peak [M]⁺ would be expected at approximately 218.11 m/z.
Experimental Protocols
The synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the protection of the pyrrole nitrogen of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) with a tert-butoxycarbonyl (Boc) group.
Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Materials:
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1H-pyrrolo[2,3-c]pyridine (6-azaindole)
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Di-tert-butyl dicarbonate (Boc₂O)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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In a clean, dry round-bottom flask, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DCM or THF.
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To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
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Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.
Role in Drug Discovery and Signaling Pathways
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component in the development of kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.
Kinase Inhibition and the JAK-STAT Pathway
Derivatives of 6-azaindole have shown significant inhibitory activity against Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates numerous cellular processes, including inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various diseases, such as autoimmune disorders and cancer.
The general mechanism of the JAK-STAT pathway is as follows:
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Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
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JAK Activation: This binding leads to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.
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STAT Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs.
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STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
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Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.
6-Azaindole-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding site of JAKs and preventing the phosphorylation of STATs, thereby blocking the downstream signaling cascade.
Conclusion
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a versatile and valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its stable, protected form allows for precise chemical modifications, leading to the development of potent and selective drug candidates. The 6-azaindole core's ability to effectively target the ATP-binding site of kinases, such as those in the JAK family, underscores its importance in the ongoing efforts to develop novel therapies for a range of diseases. This technical guide serves as a foundational resource for scientists and researchers working with this important compound and its derivatives.
